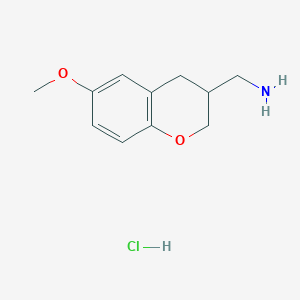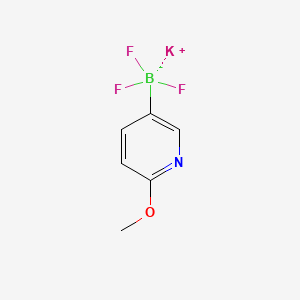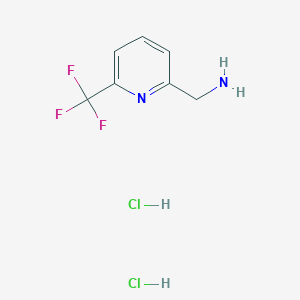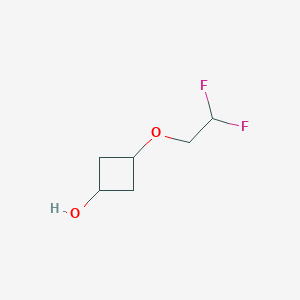
3-(2,2-Difluoroethoxy)cyclobutan-1-ol
Descripción general
Descripción
“3-(2,2-Difluoroethoxy)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H10F2O2 . It has a molecular weight of 152.14 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2/t4-,5+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and their stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.14 .Aplicaciones Científicas De Investigación
Atom-Economic Synthesis
A study by Wang et al. (2018) introduces an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols through a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. This method facilitates the construction of C(sp3)-C(sp3) bonds, showcasing the utility of cyclobutane derivatives in creating complex molecular architectures with good yields (Wang et al., 2018).
Intermediate in Synthesis
Bernard et al. (2004) utilized cyclobutyl derivatives as intermediates for synthesizing chromenes containing a cyclobutane ring. This research demonstrates the versatility of cyclobutane derivatives in constructing compounds with potential applications in material science and pharmaceutical chemistry (Bernard et al., 2004).
Catalytic Applications
Pagar and RajanBabu (2018) explored tandem catalysis involving cyclobutane derivatives for asymmetric coupling of ethylene and enynes. This method represents a novel approach for the synthesis of chiral cyclobutanes, highlighting the potential of cyclobutane structures in advanced catalytic processes and pharmaceutical synthesis (Pagar & RajanBabu, 2018).
Borylated Cyclobutanols
McDonald and Rousseaux (2022) developed a method for synthesizing 3-borylated cyclobutanols, opening up new avenues for the functionalization and further elaboration of cyclobutane cores. This method underscores the importance of cyclobutane derivatives in medicinal chemistry and synthetic strategies (McDonald & Rousseaux, 2022).
Photocatalytic Applications
A study by Mojr et al. (2015) found a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation. This research illustrates the potential of cyclobutane derivatives in green chemistry and photocatalytic processes, contributing to sustainable chemical synthesis (Mojr et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRVCVIIDDBWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



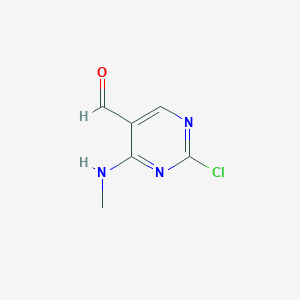
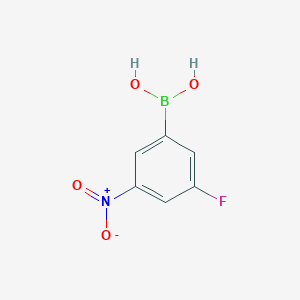


![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
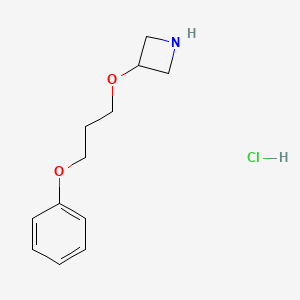
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)


![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)
